molecular formula C7H14N2O B7931434 (S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone

(S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone

Cat. No.: B7931434
M. Wt: 142.20 g/mol
InChI Key: QZMBUDHSQIZKPE-ZETCQYMHSA-N
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Description

(S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone is a chiral compound with a pyrrolidine ring substituted with a methylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions, such as the Friedel-Crafts acylation, using acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound, differing in its chiral configuration.

    N-Methylpyrrolidine: A structurally similar compound lacking the ethanone moiety.

    1-(3-Aminopyrrolidin-1-yl)ethanone: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

(S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone is unique due to its specific chiral configuration and the presence of both the methylamino and ethanone groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(3S)-3-(methylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-4-3-7(5-9)8-2/h7-8H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMBUDHSQIZKPE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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